Technical Guide: Physicochemical Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
Technical Guide: Physicochemical Profiling of 7-Methoxy-2-methylquinoline-4-carboxylic Acid
The following technical guide details the physicochemical properties, synthesis, and handling of 7-Methoxy-2-methylquinoline-4-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
7-Methoxy-2-methylquinoline-4-carboxylic acid (CAS: 189815-81-4) is a substituted quinoline scaffold utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Characterized by its zwitterionic potential and rigid bicyclic structure, it serves as a critical building block for kinase inhibitors, antibacterial agents (gyrase inhibitors), and receptor modulators. This guide provides a comprehensive analysis of its solid-state properties, solution-phase behavior, and synthetic pathways to support rigorous experimental design.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 7-Methoxy-2-methylquinoline-4-carboxylic acid |
| CAS Number | 189815-81-4 |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| SMILES | COC1=CC2=C(C=C1)N=C(C)C=C2C(O)=O |
| IUPAC Name | 7-methoxy-2-methylquinoline-4-carboxylic acid |
Structural Commentary
The molecule features a quinoline core substituted at three key positions:[1]
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C4-Carboxyl Group: Provides a handle for amide coupling or esterification; induces high polarity and potential zwitterionic character.
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C7-Methoxy Group: An electron-donating group (EDG) that increases electron density in the benzenoid ring, potentially modulating solubility and metabolic stability (preventing oxidation at C7).
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C2-Methyl Group: Adds steric bulk and lipophilicity, often used to block metabolic oxidation at the labile C2 position.
Physicochemical Profiling
Acid-Base Chemistry & Ionization
This compound exhibits amphoteric behavior typical of quinoline-4-carboxylic acids.
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pKa₁ (Quinolinium Nitrogen): Predicted ~1.32 – 2.5. The electron-withdrawing effect of the C4-carboxyl group significantly lowers the basicity of the ring nitrogen compared to unsubstituted quinoline (pKa ~4.9).
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pKa₂ (Carboxylic Acid): Predicted ~4.5 – 5.0.[2]
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Isoelectric Point (pI): The molecule is expected to exist primarily as a neutral species or zwitterion in the pH range of 3.0–4.0, which corresponds to its region of minimum solubility.
Solubility & Lipophilicity
The solubility profile is pH-dependent, driven by its ionization state.
| Solvent / Condition | Solubility Rating | Mechanism |
| Water (pH 7) | Low to Moderate | Exists as an anionic carboxylate; solubility is limited by the lipophilic aromatic core. |
| 0.1 M NaOH | High | Deprotonation of COOH forms the highly soluble sodium carboxylate salt. |
| 0.1 M HCl | Moderate | Protonation of the quinoline nitrogen forms a cationic species. |
| DMSO | High | Disrupts intermolecular H-bonding; preferred solvent for stock solutions (>10 mM). |
| LogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity, suitable for cell permeability in drug discovery contexts. |
Solid-State Properties
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Melting Point: High (>200°C, often with decomposition). The crystal lattice is stabilized by strong intermolecular hydrogen bonding (Head-to-Tail stacking) typical of carboxylic acids and quinolines.
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Appearance: Typically an off-white to pale yellow crystalline powder.
Synthetic Route & Impurity Profile
The most robust synthetic route for 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction . This involves the condensation of a substituted isatin with a ketone (acetone in this case) under alkaline conditions.[1]
Synthesis Workflow (Pfitzinger Reaction)
Figure 1: Pfitzinger synthesis pathway converting 6-methoxyisatin and acetone into the target quinoline scaffold.
Key Impurities
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Unreacted Isatin: 6-Methoxyisatin may co-precipitate upon acidification. Detectable via TLC (orange spots).
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Decarboxylated Byproduct: 7-Methoxy-2-methylquinoline. Prolonged heating at high temperatures can lead to thermal decarboxylation.
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Isomerization: Regioisomers are rare in this specific pathway but possible if asymmetric ketones are used (not applicable with acetone).
Spectral Characterization (Diagnostic Signals)
To validate the identity of synthesized or purchased batches, use the following NMR diagnostic signals.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.65 | Singlet (3H) | C2-CH₃ (Methyl group) |
| ¹H NMR | ~3.90 | Singlet (3H) | C7-OCH₃ (Methoxy group) |
| ¹H NMR | ~7.2 – 7.5 | Multiplet | C6-H / C8-H (Aromatic protons) |
| ¹H NMR | ~8.0 – 8.5 | Doublet | C5-H (Deshielded by peri-carbonyl) |
| ¹H NMR | ~7.8 | Singlet | C3-H (Quinoline ring proton) |
| ¹H NMR | ~13.0 - 14.0 | Broad Singlet | -COOH (Carboxylic acid, often invisible if exchanged) |
Note: Spectra should be acquired in DMSO-d₆ due to solubility constraints.
Handling, Stability & Safety
Stability Protocols
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Thermal Stability: Stable at room temperature. Avoid temperatures >150°C to prevent decarboxylation.
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Light Sensitivity: Quinoline derivatives can be photosensitive. Store in amber vials.
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Hygroscopicity: Generally low, but the carboxylic acid moiety can form hydrates. Desiccated storage is recommended.
Safety (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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PPE: Standard laboratory coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 189815-81-4, 7-Methoxy-2-methylquinoline-4-carboxylic acid. Retrieved from [Link]
- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds.
